(2-Chloropyrimidin-5-yl)methanamine
Overview
Description
“(2-Chloropyrimidin-5-yl)methanamine” is a chemical compound with the molecular formula C5H6ClN3 . It is used in various chemical reactions and has been referenced in several technical documents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a chlorine atom (at the 2-position), and one of the nitrogen atoms is substituted with a methanamine group (at the 5-position) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 143.57 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 80.3 .Scientific Research Applications
Bone Disorders Treatment
A study conducted by Pelletier et al. (2009) described a compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, crucial for bone disorders treatment (Pelletier et al., 2009).
Antidepressant-like Activity
Sniecikowska et al. (2019) explored novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel schiff bases of 3-aminomethyl pyridine and tested them for anticonvulsant activity, finding several compounds with significant seizures protection (Pandey & Srivastava, 2011).
Antibacterial and Antifungal Activity
Rao et al. (2013) synthesized a novel azetidine derivative, including (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showing acceptable antibacterial and antifungal results (Rao, Prasad, & Rao, 2013).
Cytotoxic Agents for Cancer Treatment
Ramazani et al. (2014) synthesized N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showing cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).
Anticancer Activity
Mbugua et al. (2020) reported on palladium and platinum complexes based on pyrrole schiff bases, including R-(pyridin-2-yl)methanamine, showing significant anticancer activity (Mbugua et al., 2020).
Photocytotoxicity in Cancer Treatment
Basu et al. (2014) synthesized Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, showing unprecedented photocytotoxicity to cancer cells under red light exposure (Basu et al., 2014).
Antiviral Properties
Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, displaying moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBYPRBJFPLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717055 | |
Record name | 1-(2-Chloropyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933685-83-7 | |
Record name | 1-(2-Chloropyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloropyrimidin-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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